![molecular formula C20H18N4O3S B495043 2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one CAS No. 296771-78-3](/img/structure/B495043.png)
2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one
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Description
2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one, otherwise known as DMPQ, is an important and versatile compound used in a variety of scientific research applications. It is a member of the pyrazolinone family, and is used in a wide range of studies, from medicinal chemistry to organic synthesis. DMPQ is a useful building block for the synthesis of various complex molecules, and has been used for the preparation of various drugs, such as antifungal agents and anti-inflammatory agents. DMPQ is also used in the synthesis of various organic compounds, such as carboxylic acids, amines, and alcohols. Furthermore, DMPQ has been used in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
Medical and Biochemical Agents
Pyrazolinone derivatives are incorporated into structures of numerous important medical and biochemical agents. They have been effectively utilized as anti-bacterial, anti-fungal, anti-viral, anti-parasitic, anti-tubercular, anti-inflammatory, anti-cancer , anesthetic, analgesic, and insecticidal agents .
Pharmacological Activities
These compounds exhibit a wide range of biological activities such as antimicrobial, antitumor, antivirus, antitubercular , antioxidant, anticonvulsant activity etc. Several pyrazolines have shown promising results as chemotherapeutic agents .
Organic Electronics
Pyrazolines are used in organic electronics due to their properties as brightening agents in synthetic fibers, papers, and textiles. They also serve as fluorescent probes in elaborate chemo-sensors and recognition of transition metal ions .
Electrophotography and Electroluminescence
These derivatives play a role in electrophotography and electroluminescence applications due to their optical properties .
Synthons in Chemical Synthesis
Pyrazolone derivatives are powerful synthons in chemical synthesis. The construction of chiral pyrazolone and pyrazole derivatives has seen rapid increases over the last decade .
Photochromic Materials
They are a new class of organic photochromic materials with excellent optical color change properties in the powder crystal state. This shows great potential for applications including high-density storage, fluorescence switching, and bioimaging .
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-14-18(20(25)24(23(14)2)16-10-4-3-5-11-16)22-28(26,27)17-12-6-8-15-9-7-13-21-19(15)17/h3-13,22H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXHFUGRVINCDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-1-phenyl-4-((8-quinolylsulfonyl)amino)-3-pyrazolin-5-one |
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